molecular formula C12H18S B8653001 4,5,6,7-tetrahydro-4,4,7,7-tetramethylbenzo[b]thiophene CAS No. 90103-26-7

4,5,6,7-tetrahydro-4,4,7,7-tetramethylbenzo[b]thiophene

Cat. No.: B8653001
CAS No.: 90103-26-7
M. Wt: 194.34 g/mol
InChI Key: QURRWDHMXFCHSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,6,7-tetrahydro-4,4,7,7-tetramethylbenzo[b]thiophene is an organic compound belonging to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound is characterized by the presence of four methyl groups at positions 4 and 7, and a tetrahydro structure, indicating partial saturation of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-tetrahydro-4,4,7,7-tetramethylbenzo[b]thiophene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dimethyl-1,3-butadiene with sulfur in the presence of a catalyst to form the thiophene ring, followed by hydrogenation to achieve the tetrahydro structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium or platinum on carbon are often employed to facilitate hydrogenation reactions.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-tetrahydro-4,4,7,7-tetramethylbenzo[b]thiophene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can further saturate the benzene ring or reduce any oxidized forms.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically employed.

    Substitution: Halogens, nitrating agents, or alkylating agents can be used under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Fully saturated benzothiophene derivatives.

    Substitution: Various substituted benzothiophenes depending on the reagent used.

Scientific Research Applications

4,5,6,7-tetrahydro-4,4,7,7-tetramethylbenzo[b]thiophene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5,6,7-tetrahydro-4,4,7,7-tetramethylbenzo[b]thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the thiophene ring can facilitate interactions with biological macromolecules, while the methyl groups can influence its lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Another tetramethyl-substituted compound with different functional groups and applications.

    1,1,4,7-Tetramethyl-1a,2,3,4,6,7,7a,7b-octahydro-1H-cyclopropa[e]azulene: A structurally similar compound with a different ring system.

    2,4,7,9-Tetramethyl-5-decyne-4,7-diol: A tetramethyl-substituted compound with different chemical properties.

Uniqueness

4,5,6,7-tetrahydro-4,4,7,7-tetramethylbenzo[b]thiophene is unique due to its specific arrangement of methyl groups and the presence of a thiophene ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

90103-26-7

Molecular Formula

C12H18S

Molecular Weight

194.34 g/mol

IUPAC Name

4,4,7,7-tetramethyl-5,6-dihydro-1-benzothiophene

InChI

InChI=1S/C12H18S/c1-11(2)6-7-12(3,4)10-9(11)5-8-13-10/h5,8H,6-7H2,1-4H3

InChI Key

QURRWDHMXFCHSF-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C2=C1C=CS2)(C)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

90 g of 2,5-dimethyl-2,5-dichlorohexane and 195 ml of thiophene are dissolved in 400 ml of hexane. 54 ml of titanium tetrachloride are slowly added dropwise thereto while cooling with ice, the mixture is warmed to 40° C. for 1.5 hours, again cooled with ice and the dark red mixture is treated cautiously with ice-water. The mixture is extracted three times with ether, the organic phase is washed with saturated sodium bicarbonate solution, dried and evaporated. The thus-obtained black oil is firsly filtered over silica gel (eluting agent hexane) and subsequently distilled in a water-jet vacuum. There are obtained 18.5 g of 4,5,6,7-tetrahydro-4,4,7,7-tetramethylbenzo[b]thiophene as a colorless liquid, b.p. 95°-96° C./10 mm.
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
195 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
54 mL
Type
catalyst
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.